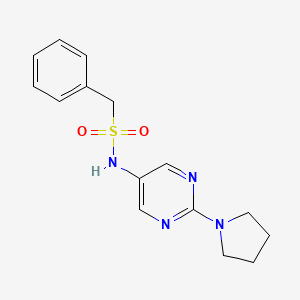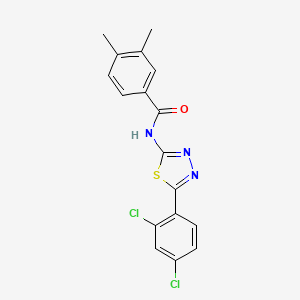
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzamide with a thiadiazole ring and a dichlorophenyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group . Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving the corresponding amines, acids, or acid chlorides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Typically, benzamides can undergo reactions such as hydrolysis, reduction, and various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis Techniques
A study by Kerru et al. (2019) elaborates on the crystal and molecular structure of a related compound, showcasing the use of spectroscopic techniques and X-ray diffraction for characterization. It also discusses the compound's electronic properties and potential as a nonlinear optical (NLO) material, indicating its utility in material science and engineering (Kerru et al., 2019).
Anticancer Applications
Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles with pyrazole moiety, demonstrating their potential as anticancer agents through pharmacological evaluations. This suggests the derivative's potential in developing new therapeutic agents (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial and Antiviral Activities
Sah et al. (2014) explored the synthesis of formazans from a Mannich base of a thiadiazole compound, showing antimicrobial activity against various strains, highlighting its utility in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Moreover, Chen et al. (2010) synthesized sulfonamide derivatives with antiviral activity against the tobacco mosaic virus, indicating the compound's relevance in virology research (Chen et al., 2010).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives for corrosion inhibition of iron, suggesting applications in materials science and corrosion engineering (Kaya et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-9-3-4-11(7-10(9)2)15(23)20-17-22-21-16(24-17)13-6-5-12(18)8-14(13)19/h3-8H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGOCJDNVMONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide](/img/structure/B2919785.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)
![(2E)-2-[(2-hydroxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)
![3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)
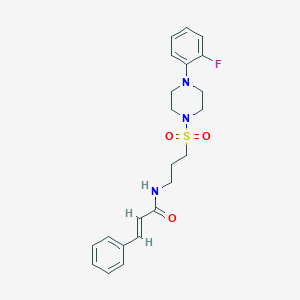

![5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2919794.png)
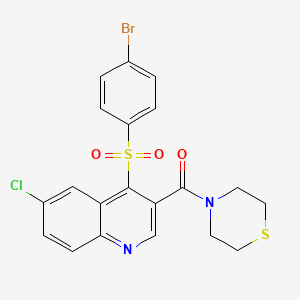

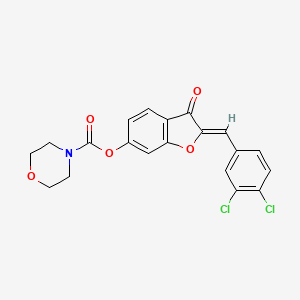
![3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2919801.png)
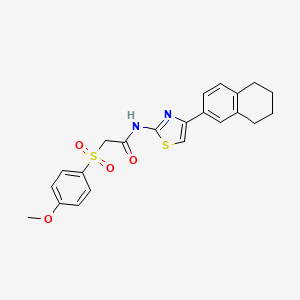
![N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2919806.png)
